Cas no 1185295-47-9 (3-Chloro-4-(4-methoxyphenoxy)phenylamine hydrochloride)

3-Chloro-4-(4-methoxyphenoxy)phenylamine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 3-Chloro-4-(4-methoxyphenoxy)phenylaminehydrochloride
- 3-CHLORO-4-(4-METHOXYPHENOXY)PHENYLAMINE HYDROCHLORIDE
- 3-chloro-4-(4-methoxyphenoxy)aniline hydrochloride
- 1185295-47-9
- 3-chloro-4-(4-methoxyphenoxy)aniline;hydrochloride
- starbld0006133
- AKOS015846425
- 3-Chloro-4-(4-methoxyphenoxy)phenylamine hydrochloride
-
- インチ: 1S/C13H12ClNO2.ClH/c1-16-10-3-5-11(6-4-10)17-13-7-2-9(15)8-12(13)14;/h2-8H,15H2,1H3;1H
- InChIKey: LOJZYUUDWGGNOR-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=CC=1OC1C=CC(=CC=1)OC)N.Cl
計算された属性
- せいみつぶんしりょう: 285.0323340g/mol
- どういたいしつりょう: 285.0323340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 232
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.5
3-Chloro-4-(4-methoxyphenoxy)phenylamine hydrochloride セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Chloro-4-(4-methoxyphenoxy)phenylamine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C597368-5mg |
3-Chloro-4-(4-methoxyphenoxy)phenylamine Hydrochloride |
1185295-47-9 | 5mg |
$ 50.00 | 2022-06-06 | ||
TRC | C597368-10mg |
3-Chloro-4-(4-methoxyphenoxy)phenylamine Hydrochloride |
1185295-47-9 | 10mg |
$ 65.00 | 2022-06-06 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 022392-500mg |
3-Chloro-4-(4-methoxyphenoxy)phenylaminehydrochloride |
1185295-47-9 | 500mg |
3332.0CNY | 2021-07-10 | ||
TRC | C597368-50mg |
3-Chloro-4-(4-methoxyphenoxy)phenylamine Hydrochloride |
1185295-47-9 | 50mg |
$ 115.00 | 2022-06-06 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 022392-500mg |
3-Chloro-4-(4-methoxyphenoxy)phenylaminehydrochloride |
1185295-47-9 | 500mg |
3332CNY | 2021-05-07 |
3-Chloro-4-(4-methoxyphenoxy)phenylamine hydrochloride 関連文献
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
3-Chloro-4-(4-methoxyphenoxy)phenylamine hydrochlorideに関する追加情報
3-Chloro-4-(4-methoxyphenoxy)phenylamine hydrochloride: A Promising Compound in Medicinal Chemistry
3-Chloro-4-(4-methoxyphenoxy)phenylamine hydrochloride, with the CAS number 1185295-47-9, has emerged as a significant compound in the field of medicinal chemistry. This compound, characterized by its unique molecular structure, has garnered attention due to its potential therapeutic applications and its role in drug development. The 4-methoxyphenoxy group within its molecular framework plays a crucial role in determining its pharmacological properties, making it a subject of extensive research in recent years.
Recent studies have highlighted the importance of 3-Chloro-4-(4-methoxyphenoxy)phenylamine hydrochloride in the development of novel therapeutic agents. Its ability to modulate various biological pathways has been explored in the context of inflammatory diseases and cancer treatment. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its potential as an inhibitor of specific enzymes involved in the progression of chronic inflammation, showcasing its relevance in the quest for targeted therapies.
The 4-methoxyphenoxy moiety in 3-Chloro-4-(4-methyloxyphenoxy)phenylamine hydrochloride contributes to its solubility and bioavailability, which are critical factors in drug design. Researchers have reported that the presence of the methoxy group enhances the compound's interaction with biological membranes, thereby improving its efficacy in vivo. This characteristic has been leveraged in the formulation of new drug delivery systems, where the compound's solubility properties are utilized to enhance the therapeutic outcomes.
Furthermore, the 3-Chloro-4-(4-methoxyphenoxy)phenylamine hydrochloride has been investigated for its potential in the treatment of neurodegenerative disorders. A 2023 review in Pharmacological Research suggested that its ability to cross the blood-brain barrier and interact with specific receptors in the central nervous system makes it a promising candidate for the development of treatments for conditions such as Alzheimer's disease. This finding underscores the compound's versatility in targeting complex biological systems.
In the realm of synthetic chemistry, the synthesis of 3-Chloro-4-(4-methoxyphenoxy)phenylamine hydrochloride has been optimized to ensure high yield and purity, which are essential for pharmaceutical applications. Recent advancements in green chemistry have led to the development of more sustainable methods for its production, reducing the environmental impact while maintaining the compound's therapeutic potential. These innovations align with the growing emphasis on eco-friendly practices in the pharmaceutical industry.
The pharmacokinetic profile of 3-Chloro-4-(4-methoxyphenoxy)phenylamine hydrochloride has also been a focus of recent research. Studies have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its effectiveness in clinical settings. Its ability to maintain therapeutic concentrations in the bloodstream over extended periods has been particularly noted, making it a viable option for chronic disease management.
Moreover, the 4-methoxyphenoxy group in 3-Chloro-4-(4-methoxyphenoxy)phenylamine hydrochloride has been linked to its potential anti-cancer properties. Research published in Cancer Research in 2023 indicated that the compound can induce apoptosis in cancer cells by targeting specific signaling pathways. This discovery has sparked interest in its application as a chemotherapeutic agent, particularly in the treatment of aggressive cancers where traditional therapies have limited efficacy.
The compound's role in drug discovery is further enhanced by its ability to act as a lead molecule for the development of new drugs. Its structural features allow for the modification of its functional groups to tailor its pharmacological effects, making it a versatile platform for drug design. This adaptability has been exploited in the creation of derivatives that exhibit enhanced potency and selectivity, thereby addressing the challenges of drug resistance and side effects.
Additionally, the 3-Chloro-4-(4-methoxyphenoxy)phenylamine hydrochloride has been studied for its potential in the treatment of infectious diseases. A 2023 study in Antimicrobial Agents and Chemotherapy reported that the compound exhibits antimicrobial activity against a range of bacterial strains, suggesting its potential as an antimicrobial agent. This finding is particularly significant given the rising global concern about antibiotic resistance and the need for new therapeutic options.
The importance of 3-Chloro-4-(4-methoxyphenoxy)phenylamine hydrochloride in medicinal chemistry is further underscored by its involvement in the development of combination therapies. Researchers have explored its synergistic effects with other drugs, aiming to enhance therapeutic outcomes while minimizing adverse effects. These combination strategies are critical in the treatment of complex diseases where a single therapeutic agent may not be sufficient.
In conclusion, 3-Chloro-4-(4-methoxyphenoxy)phenylamine hydrochloride represents a significant advancement in the field of medicinal chemistry. Its unique molecular structure, combined with its diverse pharmacological properties, positions it as a promising candidate for the development of novel therapeutic agents. As research continues to uncover its potential applications, the compound is expected to play a pivotal role in the future of drug discovery and treatment strategies.
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